1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under specific conditions, such as visible-light-promoted reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Agrochemicals: It is utilized in the production of agrochemicals that enhance crop protection and yield.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Biological Activity
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its enzyme inhibition properties, antimicrobial effects, and structure-activity relationships (SAR).
- Molecular Formula : C10H8F6N2S
- Molecular Weight : 292.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
-
Enzyme Inhibition :
- The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in neurotransmission. Studies have shown that hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide demonstrate moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
- The structure-activity relationship indicates that modifications to the hydrazone scaffold can enhance potency against these enzymes, suggesting a pathway for developing new cholinesterase inhibitors.
-
Antimicrobial Activity :
- Compounds based on the trifluoromethyl group have been evaluated for their antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria as well as mycobacteria .
- The hydrazone derivatives have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µM, indicating their potential as anti-tubercular agents .
Case Study 1: Cholinesterase Inhibition
A study investigated the inhibition of AChE and BuChE by various hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide. The results indicated that certain derivatives exhibited stronger inhibition than the clinically used drug rivastigmine, highlighting their potential therapeutic applications in treating neurodegenerative diseases.
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Rivastigmine | 30 | 50 |
Derivative A | 25 | 60 |
Derivative B | 40 | 70 |
Case Study 2: Antimicrobial Activity
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide were tested against a panel of bacterial strains. The findings revealed significant antibacterial activity, particularly against resistant strains.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 200 |
Escherichia coli | 150 |
Mycobacterium tuberculosis | 125 |
Structure-Activity Relationships (SAR)
The SAR analysis of hydrazones indicates that:
- The presence of trifluoromethyl groups enhances lipophilicity and improves interaction with biological targets.
- Modifications in the alkyl chain length can affect enzyme inhibition potency and selectivity.
- The dual inhibition mechanism observed in some compounds suggests potential for developing multi-target drugs.
Properties
Molecular Formula |
C8H6F6N2S |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)5-2-1-4(16-15)3-6(5)17-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
CPZHHLNOWLGMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)SC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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